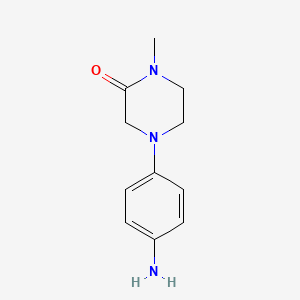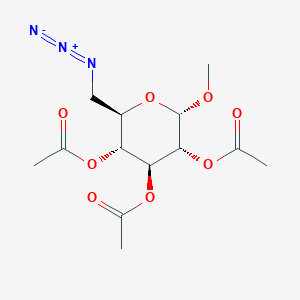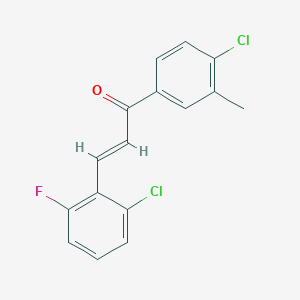
4-(4-Aminophenyl)-1-methylpiperazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Aminophenyl)-1-methylpiperazin-2-one” often involves reactions with amines . For instance, a new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .Scientific Research Applications
Boronic Acid-Based Sensors
Boronic acids are increasingly utilized in diverse research areas. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for sensing applications. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids can be employed at the interface of sensing materials or within bulk samples. Specifically, 4-APMP can serve as a building block for fluorescent sensors, enhancing the detection of catechol and its amino derivatives .
Organic Light-Emitting Diodes (OLEDs)
4-APMP has been studied as a potential emitter material in OLEDs due to its fluorescent properties. Researchers have found that it exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant. As a result, it holds promise for OLED applications.
Investigating Nervous System Impact
In scientific research, 4-APMP has been employed to investigate the impact of drugs on the nervous system. Its unique properties make it useful for understanding cellular signaling pathways and exploring enzyme-substrate interactions .
Biochemical Assays and Clinical Applications
Porphyrin-functionalized reduced graphene oxide (rGO) containing 4-APMP has been used to create ultrasensitive biochemical and clinical assays. These advancements contribute to multi-disciplinary research studies .
Electrochemical Detection
Voltammetric techniques, such as cyclic and differential pulse voltammetry (CV and DPV), have been employed with 4-APMP-modified electrodes. These electrodes detect sugars like D-fructose, D-glucose, and D-mannose, showcasing the compound’s electrochemical sensing capabilities .
Microparticles and Controlled Release Systems
Researchers have used 4-APMP as a building material for microparticles in analytical methods. Additionally, it has been incorporated into polymers for the controlled release of insulin, demonstrating its potential in drug delivery systems .
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also interact with microbial targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives bearing amide moiety have been reported to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
Similar compounds such as 4-aminobiphenyl have been shown to cause dna damage, which is thought to be mediated by the formation of dna adducts . This suggests that 4-(4-Aminophenyl)-1-methylpiperazin-2-one might also interfere with DNA synthesis or repair pathways.
Pharmacokinetics
Studies on related compounds such as 4-aminobiphenyl have shown that these compounds can be distributed in various organs and tissues, and their metabolic kinetics can be influenced by heavy metals like lead .
Result of Action
Related compounds have been shown to exhibit anti-glioma effects and anti-bacterial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Aminophenyl)-1-methylpiperazin-2-one. For instance, the presence of heavy metals in the organism can affect the distribution and metabolic kinetics of related compounds . Additionally, the physicochemical properties of the compound, such as solubility and stability, can also be influenced by environmental conditions such as pH and temperature.
properties
IUPAC Name |
4-(4-aminophenyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZMCMDPQEDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-1-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)
![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)








![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)